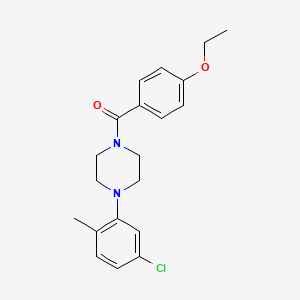
1-(5-chloro-2-methylphenyl)-4-(4-ethoxybenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-chloro-2-methylphenyl)-4-(4-ethoxybenzoyl)piperazine, also known as CEME, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. CEME is a piperazine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The exact mechanism of action of 1-(5-chloro-2-methylphenyl)-4-(4-ethoxybenzoyl)piperazine is not fully understood, but it is believed to act on the serotonergic and dopaminergic systems in the brain. 1-(5-chloro-2-methylphenyl)-4-(4-ethoxybenzoyl)piperazine has been found to bind to serotonin receptors and increase the levels of serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been found to block dopamine receptors, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
1-(5-chloro-2-methylphenyl)-4-(4-ethoxybenzoyl)piperazine has been found to have several biochemical and physiological effects. Studies have shown that 1-(5-chloro-2-methylphenyl)-4-(4-ethoxybenzoyl)piperazine increases the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in neuroplasticity and neuronal survival. 1-(5-chloro-2-methylphenyl)-4-(4-ethoxybenzoyl)piperazine has also been found to modulate the levels of inflammatory cytokines, which may contribute to its anti-inflammatory effects. Additionally, 1-(5-chloro-2-methylphenyl)-4-(4-ethoxybenzoyl)piperazine has been found to increase the levels of antioxidant enzymes, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(5-chloro-2-methylphenyl)-4-(4-ethoxybenzoyl)piperazine has several advantages for lab experiments, including its high purity and yield, and its well-characterized synthesis method. However, 1-(5-chloro-2-methylphenyl)-4-(4-ethoxybenzoyl)piperazine has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on 1-(5-chloro-2-methylphenyl)-4-(4-ethoxybenzoyl)piperazine. One direction is to further investigate its potential therapeutic applications, including its role in the treatment of other psychiatric disorders such as bipolar disorder and post-traumatic stress disorder. Another direction is to study its safety and efficacy in humans, including its pharmacokinetics and potential drug interactions. Additionally, further research is needed to elucidate its mechanism of action and to optimize its synthesis method for large-scale production.
Métodos De Síntesis
1-(5-chloro-2-methylphenyl)-4-(4-ethoxybenzoyl)piperazine has been synthesized using different methods, including the reaction of 1-(5-chloro-2-methylphenyl) piperazine with 4-ethoxybenzoyl chloride in the presence of a base. Another method involves the reaction of 4-ethoxybenzoyl piperazine with 5-chloro-2-methylphenyl hydrazine in the presence of a reducing agent. These methods have been optimized to yield high purity and yield of 1-(5-chloro-2-methylphenyl)-4-(4-ethoxybenzoyl)piperazine.
Aplicaciones Científicas De Investigación
1-(5-chloro-2-methylphenyl)-4-(4-ethoxybenzoyl)piperazine has been studied for its potential therapeutic applications, including its role in the treatment of depression, anxiety, and schizophrenia. Studies have shown that 1-(5-chloro-2-methylphenyl)-4-(4-ethoxybenzoyl)piperazine has anxiolytic and antidepressant effects in animal models. It has also been found to have antipsychotic effects in animal models of schizophrenia. These findings suggest that 1-(5-chloro-2-methylphenyl)-4-(4-ethoxybenzoyl)piperazine may have potential as a novel therapeutic agent for these psychiatric disorders.
Propiedades
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(4-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-3-25-18-8-5-16(6-9-18)20(24)23-12-10-22(11-13-23)19-14-17(21)7-4-15(19)2/h4-9,14H,3,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQGCJCESLSPDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(5-Chloro-2-methylphenyl)piperazin-1-yl](4-ethoxyphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

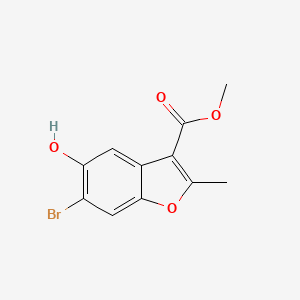
![N-3-pyridinyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B5753406.png)
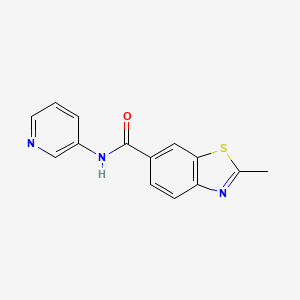
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5753418.png)
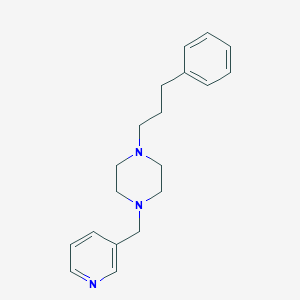
![5-phenyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5753435.png)
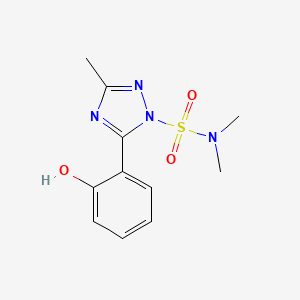
![4-fluorobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5753456.png)
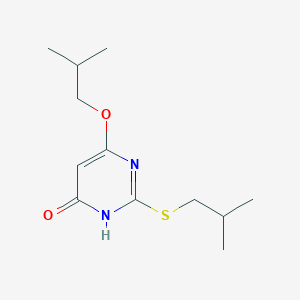

![N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5753469.png)


![5-(2-chlorophenyl)-2-furaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5753499.png)